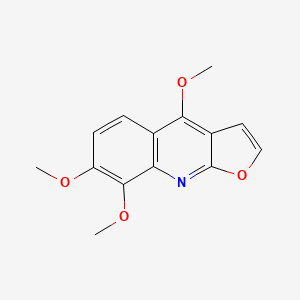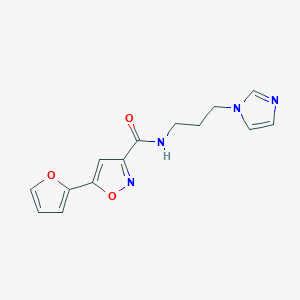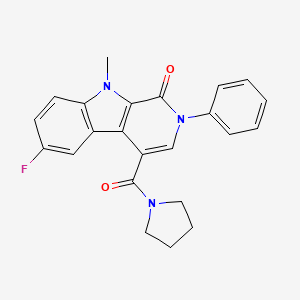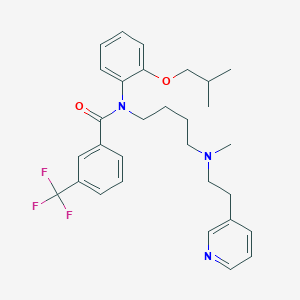
Ácido Tafluprost
Descripción general
Descripción
- Al aumentar la salida de fluido acuoso de los ojos, el ácido tafluprost reduce eficazmente la presión intraocular .
Ácido tafluprost: es un que se utiliza tópicamente como gotas para los ojos. Desempeña un papel crucial en el control de la progresión de y la gestión de ya sea solo o en combinación con otros medicamentos.
Aplicaciones Científicas De Investigación
- El ácido tafluprost encuentra aplicaciones en varios campos:
Oftalmología: Como tratamiento eficaz para el glaucoma y la hipertensión ocular.
Medicina: La investigación explora su potencial en otras áreas, como la modulación de la inflamación y la cicatrización de heridas.
Química: Los científicos estudian su reactividad e interacciones con otras moléculas.
Industria: Tiene implicaciones para los productos farmacéuticos y el desarrollo de fármacos.
Mecanismo De Acción
- El ácido tafluprost actúa como un agonista selectivo en el receptor de la prostaglandina F .
- Al aumentar la salida de fluido acuoso de los ojos, disminuye la presión intraocular.
- Los objetivos moleculares y las vías implicadas incluyen las relacionadas con la señalización de prostaglandinas.
Safety and Hazards
Direcciones Futuras
Tafluprost showed a sustained and significant effect with tolerable adverse events in Chinese patients with primary open-angle glaucoma and ocular hypertension who were treatment-naïve or untreated within one month or received prior treatments with unsatisfying outcomes . More well-designed studies are required to reveal the truth .
Análisis Bioquímico
Biochemical Properties
Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .
Cellular Effects
Tafluprost acid plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .
Molecular Mechanism
The molecular mechanism of Tafluprost acid involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .
Metabolic Pathways
Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form Tafluprost acid . Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Transport and Distribution
Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, Tafluprost acid . This indicates that Tafluprost acid is distributed within the cells and tissues of the eye following the topical application of Tafluprost.
Métodos De Preparación
- Tafluprost es un profármaco , y su forma activa es el ácido tafluprost. La ruta sintética implica la activación de tafluprost a su forma ácida mediante hidrólisis del éster .
- Los métodos de producción industrial suelen seguir una serie de transformaciones químicas para obtener el compuesto deseado.
Análisis De Reacciones Químicas
- El ácido tafluprost experimenta diversas reacciones, incluidas oxidación , reducción y sustitución .
- Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la ruta sintética empleada.
- Los principales productos formados a partir de estas reacciones incluyen diferentes intermediarios y derivados del ácido tafluprost.
Comparación Con Compuestos Similares
- El ácido tafluprost comparte su mecanismo de acción con otros análogos de PGF2α, como latanoprost y travoprost .
- Su singularidad radica en su estructura química específica y sus propiedades farmacológicas.
Propiedades
IUPAC Name |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694020 | |
| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-88-8 | |
| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


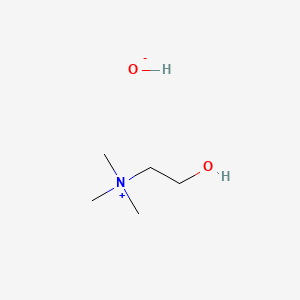
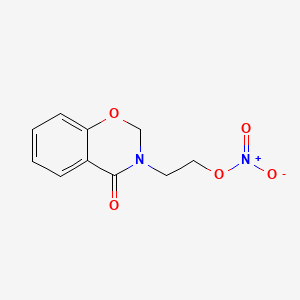
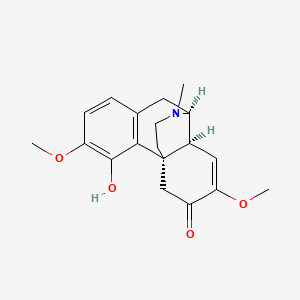


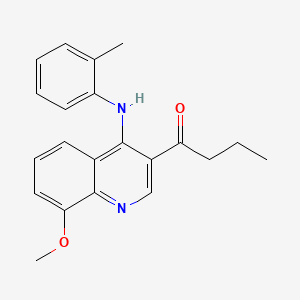
![1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide](/img/structure/B1681807.png)
![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)

